![molecular formula C9H15N5O B6002904 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide](/img/structure/B6002904.png)
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide, also known as EDP-420, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mécanisme D'action
LSD1 is an enzyme that is involved in the regulation of gene expression. It works by removing methyl groups from histone proteins, which can affect the way that genes are expressed. In cancer cells, LSD1 is often overexpressed, which can lead to the abnormal expression of genes that promote cell growth and survival. 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide works by binding to LSD1 and inhibiting its activity, which can help to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a selective effect on cancer cells, with little or no effect on normal cells. This is thought to be due to the overexpression of LSD1 in cancer cells, which makes them more sensitive to inhibition by 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it has only been studied in preclinical models and early-phase clinical trials, and its safety and efficacy in larger clinical trials is not yet known.
Orientations Futures
There are several potential future directions for research on 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. One area of interest is in combination therapy, where 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide could be used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of more potent and selective LSD1 inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to determine the safety and efficacy of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide in larger clinical trials, and to identify the patient populations that are most likely to benefit from this treatment.
Méthodes De Synthèse
The synthesis of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves several steps, starting with the reaction of 3,5-dimethyl-1H-pyrrole-2-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with ethyl chloroformate and ammonia to form the final product.
Applications De Recherche Scientifique
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of a protein called lysine-specific demethylase 1 (LSD1), which plays a role in the development and progression of certain types of cancer. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of cancer cells, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-4-7(6(3)13-10)5(2)12-8(4)9(15)14-11/h12H,10-11H2,1-3H3,(H,14,15)/b13-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWPEHYNXXFOJ-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=NN)C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=N\N)/C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.